5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a cyclopropyl group, a fluorobenzoyl-substituted piperidine, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through nucleophilic substitution reactions involving commercially available amines or their respective hydrochlorides or hydrobromides.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via nucleophilic aromatic substitution or Friedel-Crafts acylation.
Construction of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving hydroxylamine and suitable precursors such as alkynes or nitriles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety.
Substitution: The isoxazole ring and the piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield cyclopropanone derivatives, while reduction of the carbonyl group in the fluorobenzoyl moiety could produce alcohols.
Scientific Research Applications
5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, which can lead to therapeutic effects. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide: This compound is a potent dual inhibitor of acetylcholinesterase and glycogen synthase kinase 3β, used in the treatment of Alzheimer’s disease.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
Uniqueness
5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-4-2-1-3-15(16)20(26)24-9-7-13(8-10-24)12-22-19(25)17-11-18(27-23-17)14-5-6-14/h1-4,11,13-14H,5-10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRRQGCTKHGFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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